molecular formula C11H14F2O2 B8325789 1-Benzyloxy-2,2-difluoro-4-hydroxybutane

1-Benzyloxy-2,2-difluoro-4-hydroxybutane

Cat. No.: B8325789
M. Wt: 216.22 g/mol
InChI Key: YWHZZROEGGASPU-UHFFFAOYSA-N
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Description

1-Benzyloxy-2,2-difluoro-4-hydroxybutane is an organofluorine compound characterized by a butane backbone substituted with a benzyloxy group at position 1, two fluorine atoms at position 2, and a hydroxyl group at position 2.

Properties

Molecular Formula

C11H14F2O2

Molecular Weight

216.22 g/mol

IUPAC Name

3,3-difluoro-4-phenylmethoxybutan-1-ol

InChI

InChI=1S/C11H14F2O2/c12-11(13,6-7-14)9-15-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2

InChI Key

YWHZZROEGGASPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CCO)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural motifs with 1-Benzyloxy-2,2-difluoro-4-hydroxybutane, enabling comparative analysis:

1-(Benzyloxy)-2,4-Difluorobenzene

  • Structure : Aromatic benzene ring with benzyloxy (position 1) and fluorine atoms (positions 2 and 4).
  • Key Differences: Aromatic vs. aliphatic backbone (butane chain).
  • Applications : Used as a building block in pharmaceuticals and agrochemicals due to aromatic stability and electron-withdrawing fluorine substituents .

(2S)-1-(Benzyloxy)hex-5-en-2-ol (CID 11117222)

  • Structure : Aliphatic hexene chain with benzyloxy (position 1) and hydroxyl (position 2).
  • Key Differences :
    • Longer carbon chain (hexene vs. butane).
    • Lack of fluorine substituents but presence of a double bond (C5-C6).
  • Relevance : Demonstrates how hydroxyl positioning affects solubility and stereochemical outcomes in synthetic pathways .

1-(Benzyloxy)-2,4-difluoro-5-nitrobenzene

  • Structure : Benzene ring with benzyloxy (position 1), fluorine (positions 2 and 4), and nitro (position 5) groups.
  • Key Differences :
    • Nitro group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.
    • Aromatic system contrasts with the aliphatic hydroxyl-bearing butane chain.
  • Applications : Nitro-substituted analogs are intermediates in explosives or dye synthesis, highlighting divergent uses compared to hydroxylated aliphatic compounds .

Data Table: Structural and Functional Comparison

Compound Name Backbone Substituents Key Functional Groups Applications/Notes
This compound Butane 1-BnO, 2,2-F₂, 4-OH Hydroxyl, Fluorine Potential synthon (theoretical)
1-(Benzyloxy)-2,4-Difluorobenzene Benzene 1-BnO, 2-F, 4-F Fluorine Pharmaceutical intermediates
(2S)-1-(Benzyloxy)hex-5-en-2-ol Hexene 1-BnO, 2-OH, 5-en Hydroxyl, Alkene Chiral synthesis studies
1-(Benzyloxy)-2,4-difluoro-5-nitrobenzene Benzene 1-BnO, 2-F, 4-F, 5-NO₂ Nitro, Fluorine Explosives/dye precursors

Research Findings and Inferences

  • Fluorine Effects : The 2,2-difluoro motif in the target compound likely increases electrophilicity at adjacent carbons, analogous to fluorine’s electron-withdrawing role in aromatic systems .
  • Hydroxyl Group: The 4-hydroxyl group may enhance solubility in polar solvents compared to non-hydroxylated analogs like 1-(Benzyloxy)-2,4-Difluorobenzene. This property is critical for bioavailability in drug design.
  • Stability Concerns: Aliphatic fluorinated alcohols (e.g., 4-hydroxybutane derivatives) are prone to dehydration under acidic conditions, a challenge less pronounced in aromatic analogs .

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